Alisol G

Descripción general

Descripción

Este compuesto se ha utilizado tradicionalmente en la medicina herbal china por sus propiedades hipolipemiantes, antiinflamatorias y antiateroscleróticas . Alisol G es conocido por sus potenciales beneficios terapéuticos, particularmente en el tratamiento de la obesidad y las enfermedades hepáticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Alisol G implica la extracción del compuesto de los rizomas secos de Alisma orientalis. El proceso de extracción generalmente incluye el uso de solventes como etanol o metanol, seguido de purificación mediante técnicas cromatográficas .

Métodos de Producción Industrial: La producción industrial de this compound involucra procesos de extracción y purificación a gran escala. Los rizomas se cosechan, se secan y se muelen hasta obtener un polvo fino. Luego, el polvo se somete a extracción con solventes, y el extracto crudo se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para aislar el this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: Alisol G experimenta varias reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo para oxidar this compound.

Reducción: Se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para reducir this compound.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o agentes alquilantes en condiciones controladas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden exhibir actividades biológicas mejoradas o alteradas .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Recent studies have highlighted the potential of Alisol G in cancer therapy:

- Mechanisms of Action : this compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, it activates cellular pathways that lead to increased reactive oxygen species (ROS) levels, which are crucial for triggering apoptosis in cancer cells .

- Hepatoma Studies : Research indicates that this compound exhibits anti-hepatoma effects by modulating the c-myc signaling pathway. This modulation leads to reduced tumor growth and enhanced autophagic processes, suggesting its potential as a therapeutic agent for liver cancer .

- Breast Cancer Research : Although primarily focused on Alisol A, studies involving related compounds suggest that this compound may also contribute to the inhibition of breast cancer cell proliferation through similar apoptotic mechanisms .

Metabolic Disorders

This compound has been investigated for its role in managing metabolic disorders, particularly obesity:

- CB1 Receptor Antagonism : this compound acts as a peripheral cannabinoid receptor 1 (CB1R) antagonist. This property is significant in obesity treatment as it helps regulate appetite and energy metabolism .

- Weight Reduction Studies : In animal models, this compound administration resulted in significant weight loss and improved metabolic profiles, indicating its efficacy as a therapeutic agent against obesity .

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings:

- Tissue Distribution : Studies have demonstrated that this compound is distributed across various tissues post-administration. Its concentration peaks at specific time intervals, which is essential for determining optimal dosing regimens .

- Blood-Brain Barrier Penetration : Research indicates that this compound does not easily penetrate the blood-brain barrier (BBB), which may limit its use in treating central nervous system disorders but underscores its potential for peripheral applications .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

El mecanismo de acción de Alisol G involucra su interacción con objetivos moleculares y vías específicas:

Antagonismo del Receptor Cannabinoides Tipo 1 (CB1R): this compound actúa como un antagonista periférico de CB1R, lo que ayuda a reducir el apetito y promover la pérdida de peso.

Interacción con el ADN de c-myc: this compound forma un complejo con el ADN de c-myc, lo que lleva a la inhibición de la proliferación de células cancerosas.

Comparación Con Compuestos Similares

. En comparación con estos compuestos similares, Alisol G exhibe propiedades únicas:

Actividad Biológica

Alisol G is a triterpenoid compound derived from Alismatis rhizoma, a traditional medicinal plant used in various Asian therapies. Recent studies have highlighted its significant biological activities, particularly its potential as a therapeutic agent in obesity management, anti-inflammatory responses, and cancer treatment. This article summarizes the pharmacological properties of this compound, supported by data tables and research findings.

This compound exhibits a range of pharmacological effects primarily through its interaction with various molecular targets. Notably, it acts as an antagonist of the cannabinoid-type 1 receptor (CB1R), which is implicated in obesity regulation. The compound has an IC50 value of 34.8 μmol/L for CB1R binding, indicating its potency as a peripheral antagonist that does not readily cross the blood-brain barrier (BBB) .

Key Mechanisms:

- CB1R Antagonism : this compound's primary mechanism involves blocking CB1R, which enhances intestinal motility and reduces fat accumulation .

- Anti-inflammatory Effects : It modulates inflammatory pathways, decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory markers like IL-10 .

- Cancer Prevention : In models of colon cancer, this compound has shown promise in reducing tumor burden and improving histological outcomes by altering the gut microbiota composition and enhancing mucosal integrity .

Pharmacological Activities

Research has documented various biological activities of this compound, which are summarized in the following table:

Case Studies

- Obesity Management : A study demonstrated that this compound significantly inhibited body weight gain in rat models by acting on peripheral CB1 receptors. The compound was administered at varying doses, confirming its effectiveness in weight management without central nervous system side effects .

- Colon Cancer Prevention : In a study involving azoxymethane/dextran sodium sulfate (AOM/DSS) induced colorectal cancer models, this compound administration led to significant reductions in tumor size and number. Histopathological analyses revealed improved epithelial integrity and reduced inflammatory infiltration compared to control groups .

Tissue Distribution

The distribution of this compound within biological tissues was assessed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The findings indicated that this compound primarily accumulates in the intestinal midgut and liver, with minimal presence in the brain, supporting its role as a peripheral therapeutic agent .

Propiedades

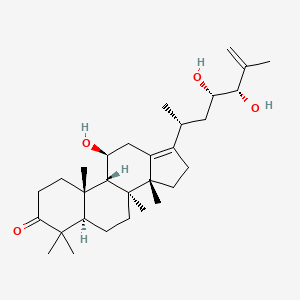

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNDANGOFVYODW-XCXJHVMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318735 | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155521-46-3 | |

| Record name | Alisol G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Alisol G?

A1: this compound acts as a CB1R antagonist, primarily targeting peripheral CB1Rs. [] While its exact mechanism is still under investigation, studies suggest that it binds to CB1Rs and blocks the binding of endogenous cannabinoids, thereby inhibiting the downstream signaling pathways associated with metabolic regulation, potentially leading to reduced food intake and weight loss. []

Q2: What is the structural characterization of this compound?

A2: this compound is a protostane-type triterpene with the molecular formula C30H48O4. [] Its structure is characterized by a protostane skeleton with hydroxyl groups at positions 11β, 23S, and 24S, and a double bond between C-13 and C-17. [, ] Detailed spectroscopic data, including 1H-NMR, 13C-NMR, DEPT 90, DEPT 135, HSQC, HMBC, 1H-1H COSY, and ESI-MS, have been used to elucidate its structure. []

Q3: What is the pharmacokinetic profile of this compound?

A3: Studies in rats have shown that this compound is primarily distributed in the intestinal tract, with the highest concentrations found in the midgut, mucosa, and small intestine. [] Notably, this compound exhibits limited brain exposure, suggesting that it does not readily cross the blood-brain barrier (BBB). [] This characteristic supports its potential as a peripheral CB1R antagonist, potentially minimizing central nervous system-related side effects.

Q4: What is the evidence supporting this compound's potential for treating obesity?

A4: Animal studies have demonstrated the hypolipidemic effects of this compound. In diabetic rats fed a high-fat and high-sugar diet, this compound significantly reduced serum total cholesterol and low-density lipoprotein cholesterol levels. [] Furthermore, this compound treatment altered the composition of gut microflora, particularly those involved in lipid metabolism, and modulated the expression of genes associated with cholesterol metabolism in the liver. []

Q5: How does the structure of this compound relate to its anti-proliferative activity?

A5: Research suggests that the C-16 oxidation state and the double bond between C-13 and C-17 in this compound's structure are crucial for its anti-proliferative activity against various cancer cell lines. [] this compound, along with other Alisma orientale-derived terpenoids like Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate, exhibited inhibitory effects on cancer cell proliferation, with Alisol B and Alisol B 23-acetate showing the highest potency. [] This structure-activity relationship provides valuable insights for developing more potent and selective anti-cancer agents.

Q6: What analytical methods are used to quantify this compound?

A6: Several analytical techniques have been employed to detect and quantify this compound in biological samples. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for determining this compound concentrations in rat tissues. [] This method allows for accurate quantification of this compound, even at low concentrations, enabling researchers to study its pharmacokinetic properties. Additionally, ultra-fast liquid chromatography (UFLC) coupled with a diode array detector (DAD) has been used to simultaneously determine this compound and other triterpenoids in Alisma orientale extracts. [] These analytical methods are crucial for quality control and standardization of Alisma orientale preparations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.